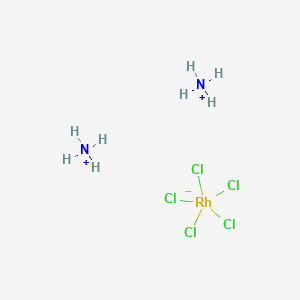![molecular formula C21H30N4O9 B12501893 methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate](/img/structure/B12501893.png)
methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate is a complex organic compound with a molecular formula of C22H26N2O7. This compound is characterized by the presence of benzyloxycarbonyl, threonyl, and asparaginyl groups, making it a significant molecule in various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate typically involves multiple steps, starting with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The threonine and asparagine residues are then coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves the esterification of the carboxyl group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling and deprotection steps .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding free amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, free amines, and various substituted esters .
Aplicaciones Científicas De Investigación
Methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide coupling reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Mecanismo De Acción
The mechanism of action of methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to be selectively deprotected in the presence of specific enzymes, thereby releasing the active peptide . The threonine and asparagine residues play crucial roles in binding to the target proteins and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-[(benzyloxy)carbonyl]-L-threonyl-L-phenylalaninate
- Methyl N-[(benzyloxy)carbonyl]threonyltyrosinate
Uniqueness
Methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate is unique due to the presence of both threonine and asparagine residues, which provide specific binding properties and reactivity. This compound’s combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C21H30N4O9 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
methyl 2-[[4-amino-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C21H30N4O9/c1-11(26)16(25-21(32)34-10-13-7-5-4-6-8-13)19(30)23-14(9-15(22)28)18(29)24-17(12(2)27)20(31)33-3/h4-8,11-12,14,16-17,26-27H,9-10H2,1-3H3,(H2,22,28)(H,23,30)(H,24,29)(H,25,32) |
Clave InChI |
JTEYKHYBEILJKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12501811.png)
![2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B12501817.png)
![(E)-N-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydroxylamine](/img/structure/B12501839.png)
![N-(2-methylphenyl)-5-{[(4-methylphenyl)carbamoyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B12501841.png)

![2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B12501848.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501860.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B12501863.png)
![3-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12501873.png)

![N-{[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12501877.png)
![4-Iodobenzyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B12501882.png)
![N-[4-(methylsulfanyl)benzyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B12501886.png)
![Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B12501888.png)
